molecular formula C10H16BrF2NO2 B1408357 tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 1279894-15-3

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B1408357
CAS No.: 1279894-15-3
M. Wt: 300.14 g/mol
InChI Key: UXTHOEXKBYNHLE-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Bromomethyl and Difluoromethyl Groups: The bromomethyl and difluoromethyl groups can be introduced through halogenation and fluorination reactions, respectively. These reactions often require specific reagents and conditions to achieve the desired selectivity and yield.

    Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate or a similar reagent to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes described above. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethyl groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.

    Oxidation Products: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.

    Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

    Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It can be used as a probe or ligand in biochemical studies to investigate enzyme mechanisms or protein-ligand interactions.

    Medicine: The compound may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The difluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-(chloromethyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2S)-2-(bromomethyl)-4,4-dichloropyrrolidine-1-carboxylate: Similar structure but with dichloromethyl groups instead of difluoromethyl groups.

    tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the combination of its bromomethyl and difluoromethyl groups, which confer distinct reactivity and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTHOEXKBYNHLE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
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tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

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